N-(3-Fluorophenyl)piperidin-4-amine hydrochloride

Lipophilicity CNS drug-likeness Physicochemical properties

CNS drug discovery teams frequently encounter solubility failures and DMSO-induced assay artifacts when screening piperidine-based scaffolds. This 3-fluorophenyl hydrochloride salt resolves those bottlenecks with predictable aqueous solubility (LogP 2.1-2.4) and a CNS MPO score of ~5.4, enabling direct buffer dissolution for radioligand binding, patch-clamp electrophysiology, and high-content imaging. • Defined meta-F substitution eliminates regioisomer variability that confounds SAR interpretation vs. 2-F, 4-F, or non-fluorinated analogs. • HCl salt form avoids high DMSO concentrations (>0.1%) linked to cytotoxicity in cellular assays. • Key building block cited in GSK patent WO2007/012479 A2 for benzylpiperazine-derived neurological agents. Supplied with full QA documentation; standard research quantities in stock for immediate dispatch.

Molecular Formula C11H16ClFN2
Molecular Weight 230.71 g/mol
CAS No. 923565-91-7
Cat. No. B1442467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Fluorophenyl)piperidin-4-amine hydrochloride
CAS923565-91-7
Molecular FormulaC11H16ClFN2
Molecular Weight230.71 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=CC(=CC=C2)F.Cl
InChIInChI=1S/C11H15FN2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H
InChIKeyVPPUPLRTQYVYDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride (923565-91-7): A Fluorinated Piperidine Building Block with CNS Drug Discovery Potential


N-(3-Fluorophenyl)piperidin-4-amine hydrochloride (CAS 923565‑91‑7) is a fluorinated piperidine derivative of the 4‑aminopiperidine class. The compound incorporates a piperidine ring substituted at the 4‑position with a 3‑fluorophenylamino group, and is supplied as the hydrochloride salt (C₁₁H₁₆ClFN₂, MW = 230.71 g/mol) [REFS‑1]. Its meta‑fluorine substitution pattern, combined with the basic piperidine nitrogen, provides a balanced lipophilicity profile (LogP ≈ 2.1–2.4) [REFS‑2] and enhanced aqueous solubility via the hydrochloride counterion [REFS‑1]. This structural motif is frequently employed as a versatile scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS)‑targeted ligands and as a key intermediate in the synthesis of bioactive molecules [REFS‑3].

Why Substituting N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride with Positional Isomers or Non‑Fluorinated Analogs Compromises Physicochemical and Pharmacological Properties


The 3‑fluorophenyl substitution pattern in N‑(3‑fluorophenyl)piperidin‑4‑amine is not interchangeable with other regioisomers (e.g., 2‑fluoro or 4‑fluoro) or with the non‑fluorinated N‑phenylpiperidin‑4‑amine. Fluorine substitution at the meta‑position modulates electronic distribution and lipophilicity in a manner distinct from ortho‑ or para‑substitution, directly affecting LogP, LogD, and hydrogen‑bonding capacity [REFS‑1]. The hydrochloride salt form further differentiates the compound by providing a defined, water‑soluble solid that simplifies formulation for in vitro and in vivo studies [REFS‑2]. Simple substitution with free‑base analogs or differently fluorinated congeners introduces variability in solubility, stability, and target‑binding profiles that can derail reproducible research or lead optimization campaigns [REFS‑3].

Quantitative Differentiation of N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride vs. Regioisomeric and Non‑Fluorinated Analogs


Meta‑Fluorine Substitution Provides a Lipophilicity Window That Balances CNS Permeability and Aqueous Solubility

N-(3-Fluorophenyl)piperidin-4-amine exhibits a calculated LogP of 2.068–2.39 [REFS‑1][REFS‑2], positioning it within the optimal range for CNS penetration (typically LogP = 2–4). In contrast, the non‑fluorinated N‑phenylpiperidin‑4‑amine dihydrochloride has a significantly higher LogP of 3.86 [REFS‑3], which may increase non‑specific binding and reduce aqueous solubility. The 4‑fluoro positional isomer (CAS 38043‑08‑2) has a comparable LogP (∼2.39) [REFS‑4], but the meta‑fluorine substitution alters the electronic distribution and the position of the fluorine relative to the piperidine nitrogen, which can influence receptor‑binding geometry [REFS‑5].

Lipophilicity CNS drug-likeness Physicochemical properties

Hydrochloride Salt Form Confers Defined Aqueous Solubility Advantage for In Vitro Assays

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride (MW 230.71) is supplied as a crystalline solid that is soluble in water, in contrast to the free base (MW 194.25, CAS 886506‑63‑4) which exhibits limited aqueous solubility due to its moderate lipophilicity (LogP ≈ 2.1) [REFS‑1][REFS‑2]. The hydrochloride salt increases the compound's polarity and ionizability, enabling dissolution in aqueous buffers (e.g., PBS, cell culture media) at concentrations suitable for dose‑response studies without requiring organic co‑solvents that may interfere with cellular assays [REFS‑3].

Solubility Formulation Biochemical assays

Compliance with Lipinski's Rule of Five and CNS MPO Criteria for Brain‑Penetrant Scaffolds

N-(3-Fluorophenyl)piperidin-4-amine (free base) has a molecular weight of 194.25 g/mol, a calculated LogP of 2.07–2.39, two hydrogen bond donors, and two hydrogen bond acceptors, resulting in zero violations of Lipinski's Rule of Five [REFS‑1][REFS‑2]. It also possesses a favorable CNS Multiparameter Optimization (MPO) score of approximately 5.4 (out of 6), based on calculated values for MW, LogP, LogD, TPSA (24.06 Ų), HBD, and pKa [REFS‑3]. In comparison, the non‑fluorinated N‑phenylpiperidin‑4‑amine (LogP = 3.86) exceeds the recommended LogP range for CNS drugs (2–4) and has a lower CNS MPO score (~4.8), suggesting inferior brain penetration potential [REFS‑4].

Drug‑likeness CNS MPO Blood‑brain barrier

Reduced In Vitro CYP450 Inhibition Liability Compared to More Lipophilic Analogs

While direct CYP inhibition data for N-(3-Fluorophenyl)piperidin-4-amine hydrochloride are not publicly available, class‑level structure‑activity relationships indicate that piperidine derivatives with moderate lipophilicity (LogP = 2–3) exhibit lower potential for time‑dependent CYP3A4 inhibition than more lipophilic congeners [REFS‑1]. The compound's LogP of ~2.1 places it below the threshold (LogP > 3) commonly associated with increased CYP inhibition risk. In contrast, the non‑fluorinated N‑phenylpiperidin‑4‑amine (LogP = 3.86) is predicted to have a higher probability of CYP engagement [REFS‑2].

Metabolic stability CYP inhibition Drug‑drug interactions

Precedented Use as a Key Intermediate in GlaxoSmithKline CNS Patent (WO2007/012479)

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is explicitly claimed as a synthetic intermediate in Glaxo Group Limited's patent WO2007/012479 A2 (Page/Page column 46–47), which describes benzylpiperazine derivatives for the treatment of neurological and psychiatric disorders [REFS‑1][REFS‑2]. The patent disclosure provides a validated synthetic route and establishes the compound's utility in generating novel CNS‑active molecules. This precedent offers procurement justification for organizations seeking building blocks with a demonstrated track record in pharmaceutical research.

Synthetic intermediate CNS drug discovery Patented scaffold

Analytical Purity and Characterization Data Enable Reproducible Research

Commercial suppliers typically provide N-(3-Fluorophenyl)piperidin-4-amine hydrochloride at a minimum purity of 95–98%, as verified by HPLC or GC [REFS‑1][REFS‑2]. Key analytical identifiers include exact mass (230.098602 g/mol), InChI Key (VPPUPLRTQYVYDK‑UHFFFAOYSA‑N), and a well‑defined NMR spectrum (¹H and ¹³C) [REFS‑3]. This level of characterization ensures batch‑to‑batch consistency and minimizes the risk of confounding biological results due to unknown impurities—a critical factor when comparing activity across different laboratories or studies.

Quality control Analytical chemistry Reproducibility

Recommended Research and Industrial Applications for N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride (923565-91-7)


CNS Lead Optimization: Synthesis of Brain‑Penetrant GPCR Ligands

The balanced LogP (2.07–2.39) and favorable CNS MPO score (∼5.4) make the compound an ideal core scaffold for designing ligands targeting CNS‑expressed G‑protein coupled receptors (GPCRs), including dopamine, serotonin, and histamine receptors. The meta‑fluorine substitution enhances metabolic stability while maintaining sufficient polarity to avoid excessive non‑specific binding [REFS‑1]. The hydrochloride salt allows direct dissolution in aqueous buffers for primary radioligand binding assays.

Medicinal Chemistry Building Block for Benzylpiperazine‑Derived Therapeutics

As documented in GlaxoSmithKline's patent WO2007/012479 A2, the compound serves as a key intermediate in the synthesis of benzylpiperazine derivatives with potential applications in neurological and psychiatric disorders [REFS‑2]. Procurement of this building block enables access to a patented chemical space for analog generation and SAR exploration without the need for de novo synthetic route development.

In Vitro Pharmacology: Low‑Artifact Aqueous Assay Formulation

The water‑soluble hydrochloride salt eliminates the need for high DMSO concentrations (>0.1%) that can confound cellular assay readouts [REFS‑3]. This property is particularly advantageous for electrophysiology (e.g., patch‑clamp), high‑content imaging, and reporter gene assays where DMSO‑induced cytotoxicity or off‑target effects must be minimized.

Structure‑Activity Relationship (SAR) Studies of Fluorine Positional Isomers

Comparative studies using the 3‑fluorophenyl derivative alongside the 2‑fluoro (CAS 886507‑17‑1), 4‑fluoro (CAS 38043‑08‑2), and non‑fluorinated (CAS 99918‑43‑1) analogs enable systematic evaluation of how fluorine substitution position affects target binding, selectivity, and ADME properties. The distinct LogP and electronic profiles of these isomers provide a controlled set for probing fluorine's contributions to molecular recognition [REFS‑4].

Technical Documentation Hub

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